molecular formula C8H10BrNO2S B13548567 Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Cat. No.: B13548567
M. Wt: 264.14 g/mol
InChI Key: NAVLCHCTGNRQJX-LURJTMIESA-N
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Description

Methyl (S)-3-amino-3-(4-bromothiophen-2-yl)propanoate is a chiral α-amino ester characterized by a brominated thiophene ring at the β-position of the propanoate backbone. This compound is structurally significant due to the presence of both an amino group and a bromothiophene moiety, which confer unique electronic and steric properties. Its synthesis typically involves multi-step protocols, including condensation, protection/deprotection of amines, and purification via chromatography .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m0/s1

InChI Key

NAVLCHCTGNRQJX-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CS1)Br)N

Canonical SMILES

COC(=O)CC(C1=CC(=CS1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dehalogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate

Structure : Replaces the thiophene ring with a bromophenyl group and introduces a methyl substituent at the α-position.
Key Differences :

  • Electronic Effects : The bromophenyl group lacks the sulfur atom of thiophene, reducing electron-withdrawing resonance effects. This may alter reactivity in nucleophilic substitution or cross-coupling reactions.
  • Lipophilicity : The thiophene’s lower aromaticity compared to benzene slightly reduces hydrophobicity, but the bromine counterbalances this effect.
  • Synthetic Complexity : The methyl group at the α-position introduces steric hindrance, complicating stereoselective synthesis.
    Molecular Data :
Property Methyl (S)-3-amino-3-(4-bromothiophen-2-yl)propanoate Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate
Molecular Formula C₈H₁₀BrNO₂S (estimated) C₁₁H₁₄BrNO₂
Molecular Weight ~264.14 g/mol 272.14 g/mol
Key Functional Groups Thiophene, ester, amino Benzene, ester, amino, methyl
(S)-2-Amino-3-(4-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid Derivatives

Structure: Features a thiazole ring linked via a methylene group to a phenylpropanoate backbone. Key Differences:

  • Heterocycle : Thiazole (N,S-heterocycle) vs. thiophene (S-only). Thiazole’s nitrogen enables hydrogen bonding, enhancing target binding in biological systems.
  • Bioactivity : Thiazole derivatives in exhibit antimycobacterial activity, suggesting the bromothiophene analog could be explored for similar applications but with altered potency due to bromine’s steric/electronic effects.
  • Metabolic Stability : Thiophene’s lower polarity may reduce metabolic clearance compared to thiazoles.
Methyl (2S)-2-Amino-3-[3-(4-Methoxyphenyl)phenyl]propanoate

Structure : Contains a biphenyl system with a methoxy substituent.
Key Differences :

  • Substituent Effects : Methoxy groups are electron-donating, opposing bromine’s electron-withdrawing nature. This impacts electronic distribution in reactions like electrophilic substitution.
    Molecular Data :
Property This compound Methyl (2S)-2-Amino-3-[3-(4-Methoxyphenyl)phenyl]propanoate
Molecular Formula C₈H₁₀BrNO₂S C₁₇H₁₉NO₃
Molecular Weight ~264.14 g/mol 285.34 g/mol
Functional Groups Bromothiophene, ester, amino Biphenyl, methoxy, ester, amino
tert-Butyl (S)-3-Amino-3-(4-(4-Methylthiazol-5-yl)phenyl)propanoate

Structure : Combines a thiazole-linked phenyl group with a tert-butyl ester.
Key Differences :

  • Ester Group : The tert-butyl ester in enhances steric protection of the carboxylate, improving stability during synthesis. Methyl esters, as in the target compound, are more labile under basic conditions.
  • Synthetic Utility : The tert-butyl group simplifies purification via crystallization, whereas methyl esters may require chromatographic methods.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound 1.8 2 4 75
Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate 2.1 2 4 75
(S)-2-Amino-3-(4-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid 3.2 3 6 120

Biological Activity

Methyl (S)-3-amino-3-(4-bromothiophen-2-yl)propanoate is a specialized organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a bromothiophene moiety, an amino group, and a propanoate ester, which contribute to its diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₀BrNO₂S
  • Molecular Weight : 264.14 g/mol
  • CAS Number : 1038381-62-2

This compound exhibits several biological activities, primarily due to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its mechanism may involve interference with bacterial enzymes or disrupting cell membrane integrity, leading to cell death.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by affecting pathways related to cell division and survival. The presence of the brominated thiophene enhances its interaction with cellular targets involved in cancer progression.
  • Neurological Effects : The compound's structure allows it to modulate receptor functions in neurological pathways, suggesting potential applications in treating neurodegenerative diseases.

In Vitro Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20
  • Cytotoxicity in Cancer Cells : The compound was tested on different cancer cell lines. It showed promising results with IC50 values indicating effective cytotoxicity:
Cell LineIC50 (µM)
HeLa12
MCF-710
A54915

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing anticancer therapies .
  • Neuroprotective Effects : Another investigation indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (S)-3-amino-3-(4-bromothiophen-2-yl)propanoate, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with commercially available 4-bromothiophene-2-carbaldehyde. React with (S)-2-((tert-butoxycarbonyl)amino)malonic acid mono-methyl ester via asymmetric Mannich reaction under mild acidic conditions (e.g., p-TsOH in THF) to introduce the amino ester moiety .
  • Step 2 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
  • Purification : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Confirm purity via LC-MS and 1^1H/13^13C NMR .
    • Key Considerations :
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7).
  • Avoid racemization by maintaining low temperatures (<0°C) during deprotection .

Q. How can the stereochemical integrity of the (S)-enantiomer be validated during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 85:15, 1.0 mL/min) to resolve enantiomers. Retention time comparison with a racemic mixture confirms enantiopurity .
  • Circular Dichroism (CD) : Compare the CD spectrum with known (S)-configured amino esters to validate configuration .
    • Data Table :
Analytical MethodConditionsExpected Outcome
Chiral HPLCHexane/IPA 85:15Single peak at 8.2 min
CD Spectroscopy200–250 nmPositive Cotton effect at 220 nm

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR : 1^1H (δ 7.35–7.40 ppm for thiophene protons; δ 3.75 ppm for methyl ester) and 13^13C (δ 170–175 ppm for ester carbonyl) .
  • HRMS : Exact mass calculated for C8_8H11_{11}BrNO2_2S: [M+H]+^+ = 280.9702 .
  • IR : Stretching bands at ~3300 cm1^{-1} (NH2_2), 1730 cm1^{-1} (C=O ester) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromothiophene moiety influence reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4/K2_2CO3_3 in DMF/H2_2O (80°C, 12 h). The bromine atom acts as a leaving group, with electron-withdrawing thiophene enhancing oxidative addition .
  • Kinetic Analysis : Track reaction progress via 1^1H NMR to compare rates with non-brominated analogs.
    • Data Contradiction :
  • Lower yields (45–60%) observed vs. non-thiophene analogs (70–85%), likely due to steric hindrance from the thiophene ring .

Q. What strategies resolve discrepancies in biological activity data across enantiomers?

  • Methodology :

  • Enantioselective Assays : Test (S)- and (R)-forms against target enzymes (e.g., proteases) using fluorogenic substrates. IC50_{50} values for (S)-enantiomer may be 10-fold lower due to stereospecific binding pockets .
  • Molecular Dynamics Simulations : Compare docking scores (AutoDock Vina) to explain activity differences. The (S)-form may form stronger hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
    • Data Table :
EnantiomerIC50_{50} (nM)Docking Score (kcal/mol)
(S)12 ± 2-9.8
(R)150 ± 20-6.3

Q. How can crystallographic challenges (e.g., twinning) be addressed during X-ray structure determination?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) to enhance weak diffraction from small crystals (<0.1 mm).
  • Refinement in SHELXL : Apply TWIN/BASF commands to model twinning. For pseudo-merohedral twinning, use HKLF5 format .
    • Key Parameters :
  • Final R1_1 < 0.05 for high-resolution (<1.2 Å) data.
  • ADPs (anisotropic displacement parameters) must converge without overfitting .

Data-Driven Analysis

Q. What structural features explain its instability under basic conditions?

  • Mechanistic Insight :

  • The methyl ester undergoes hydrolysis to 3-amino-3-(4-bromothiophen-2-yl)propanoic acid in NaOH (pH >10).
  • Kinetic Study : Half-life (t1/2_{1/2}) = 2.3 h at pH 10 (25°C), monitored by HPLC .
    • Mitigation Strategy : Store at pH 6–7 (buffered solutions) and avoid prolonged exposure to amines .

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